Tert-butyl 3-(morpholin-3-YL)propanoate
Description
Tert-butyl 3-(morpholin-3-yl)propanoate: is a chemical compound with the molecular formula C11H21NO3. It is a colorless liquid with a molecular weight of 215.29 g/mol
Properties
IUPAC Name |
tert-butyl 3-morpholin-3-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)5-4-9-8-14-7-6-12-9/h9,12H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXCNRADZYJAOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696387 | |
| Record name | tert-Butyl 3-(morpholin-3-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-03-3 | |
| Record name | tert-Butyl 3-(morpholin-3-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(morpholin-3-yl)propanoate typically involves the reaction of morpholine with tert-butyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(morpholin-3-yl)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions may produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of different derivatives of the compound.
Scientific Research Applications
Chemistry: Tert-butyl 3-(morpholin-3-yl)propanoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: It may be used in the development of pharmaceuticals, particularly in the synthesis of drugs that target specific biological pathways.
Industry: In the chemical industry, this compound can be utilized in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl 3-(morpholin-3-yl)propanoate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Tert-butyl 2-(morpholin-3-yl)ethylcarbamate: This compound is structurally similar but has a different functional group, which may affect its reactivity and applications.
Tert-butyl 3-[(morpholin-4-yl)carbonyl]azetidine-1-carboxylate:
Biological Activity
Tert-butyl 3-(morpholin-3-YL)propanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that elucidate its pharmacological properties.
Chemical Structure and Synthesis
This compound is characterized by the presence of a tert-butyl group and a morpholine moiety, which contribute to its unique chemical properties. The synthesis typically involves the reaction of tert-butyl acrylate with morpholine under specific conditions to form the desired ester.
Chemical Formula : C10H19NO2
Molecular Weight : 185.27 g/mol
IUPAC Name : this compound
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its potential to inhibit various enzymes, which could be beneficial in therapeutic contexts, especially in cancer treatment where enzyme inhibition plays a crucial role.
Pharmacological Studies
- Anxiolytic Effects : A study on derivatives of morpholine compounds, including this compound, demonstrated anxiolytic-like effects in animal models. The compound showed strong interactions with benzodiazepine binding sites, suggesting a mechanism similar to that of traditional anxiolytics .
- Anti-inflammatory Properties : Preliminary data suggest that this compound may also possess anti-inflammatory properties, potentially through the modulation of cytokine release. In experiments, it was observed that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) .
Table 1: Summary of Biological Activities
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Binding : The compound likely binds to the active sites of specific enzymes, inhibiting their function and altering metabolic pathways.
- Receptor Interaction : Its interaction with GABAergic systems indicates a role in modulating neurotransmitter activity, which is crucial for its anxiolytic effects.
- Cytokine Modulation : By affecting cytokine release, it may help mitigate inflammatory responses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
